

Application Notes and Protocols for AMP-PCP in Single-Molecule Biophysics Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMP-PCP

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Audience: Researchers, scientists, and drug development professionals.

Introduction to AMP-PCP in Single-Molecule Biophysics

Adenosine 5'-(β,γ -methylenetriphosphate), commonly known as **AMP-PCP**, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In single-molecule biophysics, **AMP-PCP** is an invaluable tool for trapping and stabilizing ATP-dependent enzymes in their ATP-bound, pre-hydrolysis state. This allows for the detailed investigation of conformational changes, binding kinetics, and the mechanical properties of molecular motors and other enzymes at the single-molecule level. Unlike ATP, the P-O-P bond between the β and γ phosphates is replaced by a P-C-P bond, which is resistant to enzymatic cleavage. This property makes **AMP-PCP** ideal for studying the structural and mechanical intermediates of ATP hydrolysis cycles.

Single-molecule techniques such as optical traps, magnetic tweezers, and Förster Resonance Energy Transfer (FRET) have been revolutionized by the use of ATP analogs like **AMP-PCP**. These methods allow for the direct observation and manipulation of individual biomolecules, providing insights that are often obscured in ensemble measurements.

Applications of AMP-PCP in Key Single-Molecule Techniques

Optical Traps

Optical traps, or optical tweezers, use a highly focused laser beam to hold and manipulate microscopic dielectric objects, such as beads, which can be attached to single molecules.^[1] This technique is particularly useful for measuring the forces and displacements generated by motor proteins.

Application of **AMP-PCP**: In the context of motor proteins like kinesin and myosin, the addition of **AMP-PCP** locks the motor in a strongly-bound, pre-power stroke state on its track (microtubule or actin filament). This allows for the precise measurement of the stiffness of the motor-track linkage and the conformational changes associated with nucleotide binding.

Magnetic Tweezers

Magnetic tweezers utilize a magnetic field to apply forces and torques to superparamagnetic beads tethered to a surface by a single molecule, often DNA or RNA.^[2] This technique is well-suited for studying the activity of DNA and RNA helicases and polymerases.

Application of **AMP-PCP**: For helicases, which unwind nucleic acid duplexes, **AMP-PCP** can be used to trap the enzyme in an ATP-bound state on the DNA. This allows researchers to study the stability of the helicase-DNA complex and the conformational changes that precede unwinding, without the complication of active translocation.^[3]

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for measuring intramolecular and intermolecular distances on the order of 1-10 nanometers.^[4] By labeling a biomolecule with a donor and an acceptor fluorophore, conformational changes can be observed in real-time by monitoring the efficiency of energy transfer between the two dyes.^[5]

Application of **AMP-PCP**: In smFRET studies of motor proteins and other ATPases, **AMP-PCP** is used to induce and stabilize specific conformational states. For example, in studies of the Hsp90 chaperone, **AMP-PCP** binding favors the formation of the active homodimer, allowing for the characterization of this specific conformational state.^[6] Similarly, for helicases, smFRET in the presence of **AMP-PCP** can reveal the structure of the pre-translocation state.^[7]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from single-molecule experiments utilizing **AMP-PCP**.

Parameter	Biological System	Technique	Value	Reference
Binding Affinity (Kd)	Hsp90 N-terminal domain	Not specified	3.8 μ M	[6][8]
Step Size	PcrA helicase	smFRET	1 nucleotide	[7]
Trap Stiffness Range	General Optical Trap	Optical Trap	0.05–0.5 pN/nm	[9]
Force Range	General Magnetic Tweezers	Magnetic Tweezers	10 fN - 100 pN	[2][3]
FRET Distance Sensitivity	General smFRET	smFRET	1 - 10 nm	[4]

Experimental Protocols

Protocol 1: Optical Trap Assay with Kinesin and AMP-PCP

This protocol describes a typical single-molecule optical trap experiment to study the interaction of kinesin with microtubules in the presence of **AMP-PCP**.

Materials:

- Purified, recombinant kinesin-1 motor domain construct (e.g., K560-GFP).
- Taxol-stabilized microtubules.
- Silica or polystyrene beads (0.5-1 μ m diameter).
- Anti-GFP antibody.

- Motility Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl_2 , 1 mM EGTA, 10 μM Taxol.
- **AMP-PCP** stock solution (100 mM).
- ATP stock solution (100 mM).
- Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).
- Flow cell.

Procedure:

- Flow Cell Preparation:
 1. Construct a flow cell using a microscope slide and a coverslip.
 2. Coat the coverslip surface with anti-GFP antibodies by incubating for 5 minutes.
 3. Wash the flow cell with motility buffer to remove unbound antibodies.
- Kinesin Immobilization:
 1. Introduce a dilute solution of kinesin-GFP into the flow cell and incubate for 5 minutes to allow binding to the antibodies.
 2. Wash with motility buffer to remove unbound motors.
- Bead-Microtubule Complex Preparation:
 1. In a separate tube, incubate silica beads with taxol-stabilized microtubules.
- Optical Trapping:
 1. Introduce the bead-microtubule complexes into the flow cell.
 2. Using the optical trap, capture a bead with a single microtubule attached.
 3. Bring the trapped microtubule into proximity with an immobilized kinesin molecule.

- Data Acquisition in the Presence of **AMP-PCP**:
 1. Introduce motility buffer containing 1 mM **AMP-PCP** and the oxygen scavenger system into the flow cell.
 2. Observe the stable binding of the kinesin to the microtubule.
 3. Apply force with the optical trap to measure the rupture force and stiffness of the kinesin-microtubule bond in the **AMP-PCP** state.
 4. To observe active stepping for comparison, flush the chamber with motility buffer containing ATP.

Protocol 2: Magnetic Tweezers Assay with a DNA Helicase and **AMP-PCP**

This protocol outlines an experiment to observe the binding of a DNA helicase to a DNA hairpin in the presence of **AMP-PCP** using magnetic tweezers.

Materials:

- Purified DNA helicase.
- DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end.
- Superparamagnetic beads (e.g., 1 μm diameter) coated with streptavidin.
- Anti-digoxigenin coated glass surface.
- Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl_2 .
- **AMP-PCP** stock solution (10 mM).
- Wash Buffer: Assay buffer without MgCl_2 .

Procedure:

- Flow Cell Preparation:

1. Assemble a flow cell with an anti-digoxigenin coated surface.
 2. Incubate the DNA hairpin construct in the flow cell to allow tethering to the surface.
 3. Wash with wash buffer.
- Bead Attachment:
 1. Introduce streptavidin-coated magnetic beads into the flow cell to allow binding to the biotinylated end of the DNA.
 2. Apply a magnetic field to identify beads tethered by a single DNA molecule.
 - Helicase Binding with **AMP-PCP**:
 1. Introduce the assay buffer containing the desired concentration of helicase and 1 mM **AMP-PCP**.
 2. Monitor the extension of the DNA hairpin. Binding of the helicase in the presence of **AMP-PCP** may induce a conformational change that can be detected as a change in the end-to-end distance of the DNA.
 3. The stable binding in the **AMP-PCP** state allows for the characterization of the helicase-DNA interaction without unwinding.

Protocol 3: smFRET Assay of a Motor Protein with AMP-PCP

This protocol describes how to use smFRET to observe conformational changes in a motor protein upon binding **AMP-PCP**.

Materials:

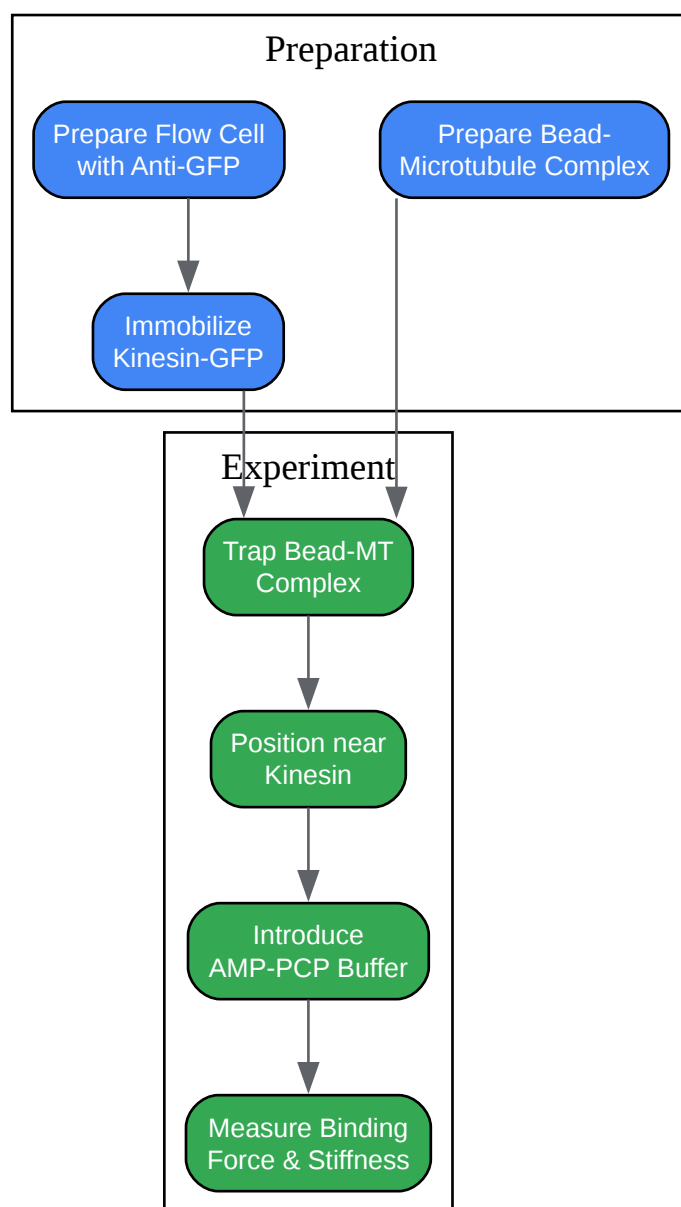
- Purified motor protein labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore at specific locations.
- Biotinylated track (e.g., actin or microtubules).

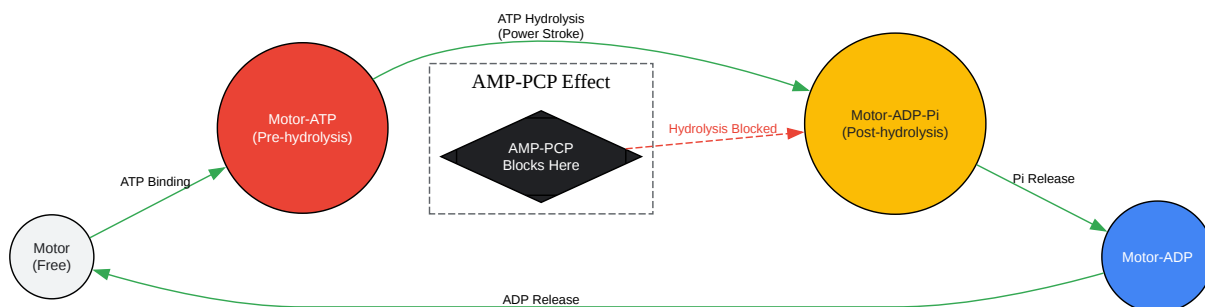
- Streptavidin-coated quartz slide.
- TIRF (Total Internal Reflection Fluorescence) microscope.
- Imaging Buffer: Motility buffer supplemented with an oxygen scavenger system and a triplet-state quencher.
- **AMP-PCP** stock solution (10 mM).

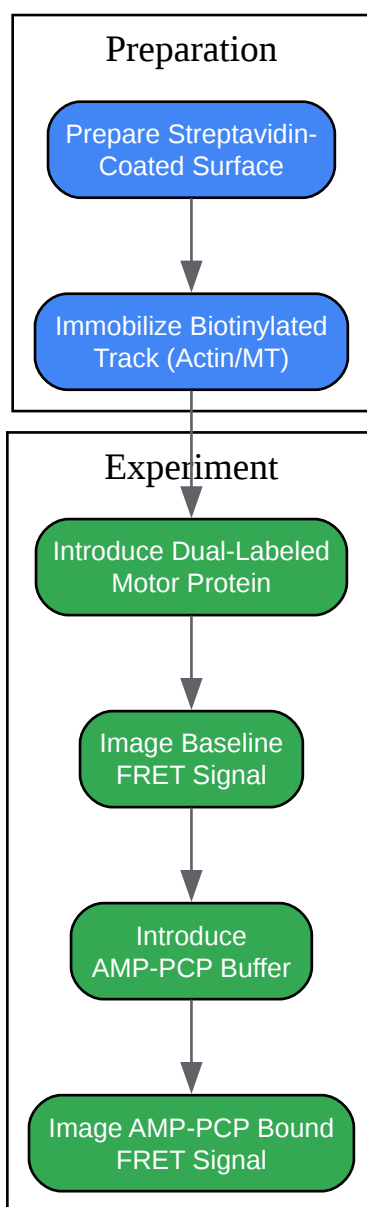
Procedure:

- Surface Preparation:
 1. Prepare a flow cell with a streptavidin-coated quartz slide.
 2. Immobilize the biotinylated tracks on the surface.
- smFRET Imaging:
 1. Introduce the dual-labeled motor protein into the flow cell at a low concentration (pM range) to ensure single-molecule observation.
 2. Use a TIRF microscope to excite the donor fluorophore and simultaneously image the emission from both the donor and acceptor.
- Observing **AMP-PCP** Induced Conformational Changes:
 1. Acquire smFRET data in the absence of nucleotide to establish a baseline FRET efficiency distribution.
 2. Introduce the imaging buffer containing 1 mM **AMP-PCP**.
 3. Record the change in FRET efficiency upon **AMP-PCP** binding, which reflects the conformational change into the pre-hydrolysis state.
 4. Analyze the time traces of individual molecules to determine the kinetics of binding and the FRET efficiency of the **AMP-PCP** bound state.

Visualizations







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- To cite this document: BenchChem. [Application Notes and Protocols for AMP-PCP in Single-Molecule Biophysics Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201737#amp-pcp-in-single-molecule-biophysics-experiments]

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